N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1-methyl-2-isopropylimidazole core linked to a bithiophene moiety via a hydroxyethyl spacer. The imidazole ring is sulfonamide-functionalized, a common pharmacophore in medicinal chemistry due to its bioisosteric properties and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S3/c1-11(2)17-19-16(9-20(17)3)26(22,23)18-8-13(21)15-5-4-14(25-15)12-6-7-24-10-12/h4-7,9-11,13,18,21H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWOMQFLWXRUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevance in medicinal chemistry.
Molecular Structure and Properties
The compound features a unique structural arrangement characterized by:
- Bithiophene moiety : Enhances π–π stacking interactions with biological molecules.
- Hydroxyethyl group : Facilitates hydrogen bonding, which may influence solubility and bioavailability.
- Imidazole ring : Potentially involved in various biological interactions due to its nitrogen-containing structure.
The molecular formula is with a molecular weight of approximately 344.42 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may interact with key signaling proteins, influencing pathways involved in inflammation and immune response.
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.
Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and other tumor types, demonstrating promising anticancer properties .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 16.38 ± 0.98 | MDA-MB-231 |
| Compound B | 26.00 ± 1.10 | A549 |
| N-(2-bithiophen) Derivative | 20.50 ± 0.75 | HeLa |
Antimicrobial Activity
The compound's potential antimicrobial properties were also investigated, showing effective inhibition against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Imidazole-Sulfonamide Derivatives
The compound shares structural similarities with sulfonamide-containing heterocycles reported in pharmaceutical patents and synthetic studies. For example:
- Example 15 (EP 1 926 722 B1) : A benzoimidazole-sulfonamide derivative with fluorophenyl and trifluoromethyl substituents. Its synthesis involves isothiocyanate coupling and cyclization, contrasting with the target compound’s likely route (e.g., nucleophilic substitution or condensation for bithiophene attachment) .
- Hydrazinecarbothioamide Derivatives [4–6] () : These compounds utilize sulfonylbenzoyl hydrazides and isothiocyanates, highlighting the versatility of sulfonamide linkages. However, the target compound’s imidazole core and bithiophene substituent differentiate its electronic and steric profile .
Bithiophene-Containing Compounds
The bithiophene moiety is rare in sulfonamide-based pharmaceuticals but prevalent in organic electronics. Its inclusion in the target compound may enhance π-stacking interactions or solubility compared to phenyl or halophenyl groups in analogs like [7–9] ().
Spectral and Tautomeric Analysis
- IR and NMR Characterization :
- The absence of C=O stretching (~1663–1682 cm⁻¹) in triazoles [7–9] () contrasts with the target compound’s stable imidazole-sulfonamide structure, which likely retains its carbonyl group.
- Thione tautomerism in [7–9] (νC=S at 1247–1255 cm⁻¹) is absent in the target compound, which lacks a thioamide group .
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Synthesis Route | Notable Features |
|---|---|---|---|---|
| N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide | Imidazole-sulfonamide | Bithiophene, hydroxyethyl, isopropyl | Likely nucleophilic substitution | Conjugated π-system, potential bioactivity |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] | Triazole-thione | Sulfonylphenyl, difluorophenyl | Cyclization of hydrazinecarbothioamides | Thione tautomerism, enzyme inhibition |
| Example 15 (EP 1 926 722 B1) | Benzoimidazole-sulfonamide | Fluorophenyl, trifluoromethyl | Isothiocyanate coupling | Kinase inhibition, high LogP |
Research Implications and Gaps
- Synthesis Optimization : The target compound’s bithiophene linkage may require specialized coupling reagents (e.g., Suzuki-Miyaura), unlike the SN2 or condensation routes for simpler analogs .
- Unresolved Questions : Experimental validation of bioactivity, solubility, and metabolic stability is needed. Comparative studies with phenyl/bithiophene analogs could elucidate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
